1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
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Overview
Description
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a complex organic compound featuring a cyclopentane ring substituted with a tert-butyl group and a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. The cyclopentane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclopentane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentane ring or the triazole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The cyclopentane ring provides structural stability and modulates the compound’s physicochemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring instead of cyclopentane.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopropan-1-amine: Contains a cyclopropane ring, offering different steric and electronic properties.
Uniqueness
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a triazole moiety
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-11(2,3)9-14-10(16(4)15-9)12(13)7-5-6-8-12/h5-8,13H2,1-4H3 |
InChI Key |
XPIFTKVNQMVJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2(CCCC2)N)C |
Origin of Product |
United States |
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